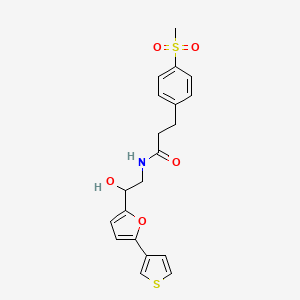
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H21NO5S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoinduced Direct Oxidative Annulation
- Compounds similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide have been used in photoinduced direct oxidative annulation. This process allows for the creation of highly functionalized polyheterocyclic compounds, offering potential in various organic synthesis applications (Zhang et al., 2017).
Biocatalysis in Drug Metabolism
- These compounds have applications in biocatalysis for drug metabolism. For instance, they can be used to produce mammalian metabolites of certain drugs using microbial-based systems, which is crucial for drug development and understanding drug interactions (Zmijewski et al., 2006).
Antioxidant and Anticancer Activity
- Novel derivatives of these compounds have shown significant antioxidant and anticancer activities. This indicates potential therapeutic applications, particularly in treating certain types of cancers (Tumosienė et al., 2020).
Synthesis of Geminally Activated Compounds
- The synthesis of geminally activated compounds, such as 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes, involves these types of chemicals. These synthesized compounds are important in various chemical reactions and could have implications in material science and pharmaceuticals (Baichurin et al., 2019).
Root Growth-Inhibitory Activity
- Certain N-substituted derivatives have been studied for their root growth-inhibitory activity. This suggests potential agricultural applications, particularly in the development of new herbicides or growth regulators (Kitagawa & Asada, 2005).
Expanded Calix[n]pyrroles and Analogues Synthesis
- These compounds are used in the synthesis of expanded calix[n]pyrroles and their furan or thiophene analogues, which are important in supramolecular chemistry for creating novel molecular structures (Nagarajan et al., 2001).
Anti-Tuberculosis Evaluation
- N-acylhydrazonyl-thienyl derivatives, closely related to the compound , have been evaluated against Mycobacterium tuberculosis. This suggests potential applications in developing new treatments for tuberculosis (Cardoso et al., 2014).
Antibacterial and Antifungal Agents
- These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use in creating new antimicrobial agents (Helal et al., 2013).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-28(24,25)16-5-2-14(3-6-16)4-9-20(23)21-12-17(22)19-8-7-18(26-19)15-10-11-27-13-15/h2-3,5-8,10-11,13,17,22H,4,9,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSYDWFDBZQQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


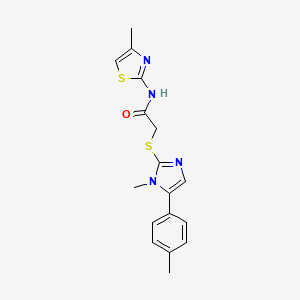
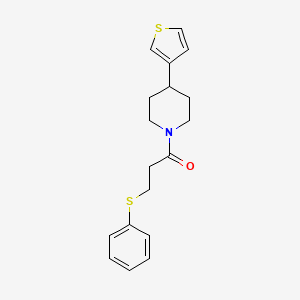

![6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane](/img/structure/B2627550.png)
![6-(4-Chlorophenyl)-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2627551.png)
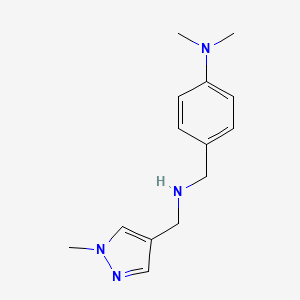
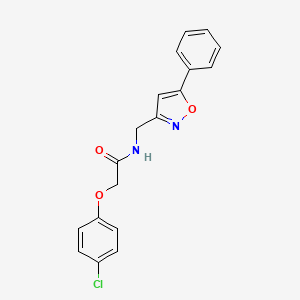
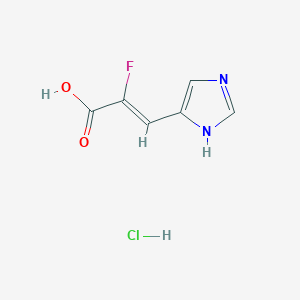
![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)
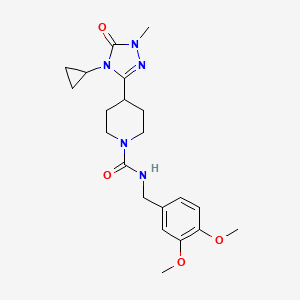
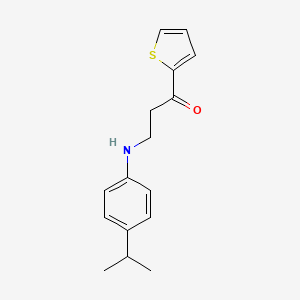
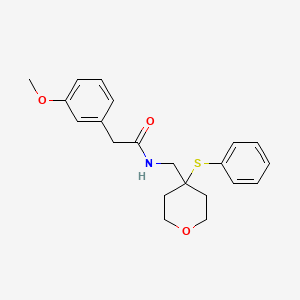
![N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2627568.png)